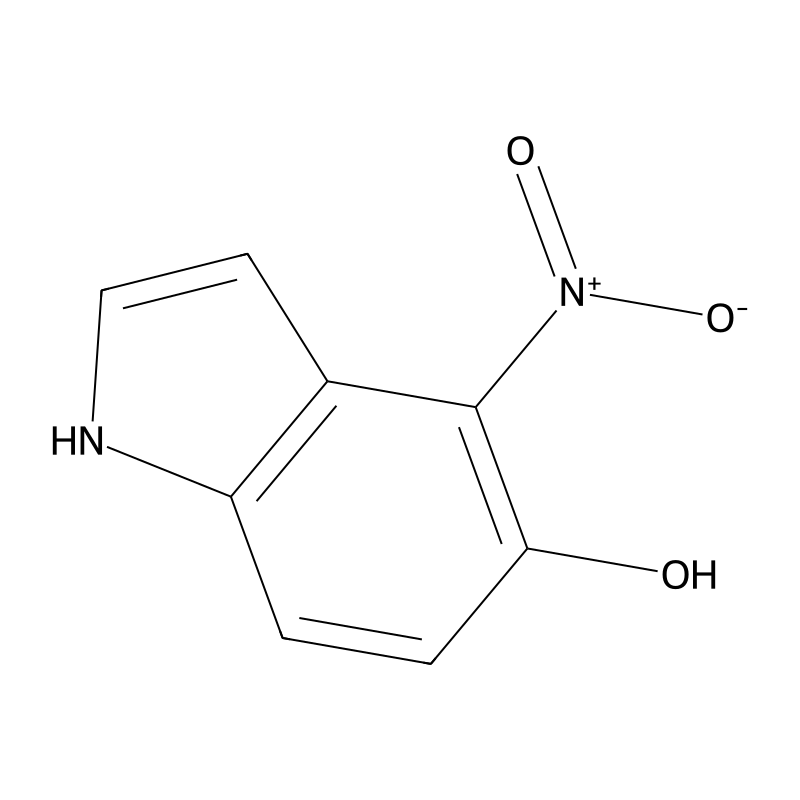

4-nitro-1H-indol-5-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Nitro-1H-indol-5-ol is a heterocyclic organic compound derived from indole, characterized by the presence of a nitro group at the fourth position and a hydroxyl group at the fifth position of the indole ring. This compound exhibits a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogenous ring (pyrrole) . The molecular formula for 4-nitro-1H-indol-5-ol is C8H6N2O3, and its molecular weight is approximately 178.14 g/mol .

The presence of the nitro group significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest for further functionalization in various

Derivatization of Indole

4-Nitro-1H-indol-5-ol possesses a reactive nitro group and a hydroxyl group, making it a potential candidate for further functionalization. Scientists might use it as a starting material to synthesize more complex indole derivatives with desired properties for various research applications. Indoles are a vital class of heterocyclic compounds found in many natural products and pharmaceuticals [].

Study of Nitro Substituent Effects

The presence of the nitro group can influence the molecule's electronic properties and reactivity. Researchers might study 4-nitro-1H-indol-5-ol to understand how the nitro substitution affects the behavior of the indole ring system in different chemical reactions. This knowledge can be valuable in designing new molecules with specific functionalities.

Potential Biological Activity

Indole derivatives often exhibit various biological activities. The nitro group and the hydroxyl group in 4-nitro-1H-indol-5-ol could contribute to potential interactions with biological targets. However, more research is required to determine if this specific compound possesses any relevant biological activity [].

Example Reactions:- Reduction: 4-Nitro-1H-indol-5-ol can be reduced to 4-amino-1H-indole under suitable conditions, which may involve catalytic hydrogenation or chemical reducing agents.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may be useful in medicinal chemistry.

Several methods exist for synthesizing 4-nitro-1H-indol-5-ol, often involving multi-step reactions that utilize starting materials such as nitroindoles or related compounds.

Common Synthesis Routes:- Nitration of Indole Derivatives: Starting from indole, nitration can introduce the nitro group at the desired position, followed by hydroxylation.

- Functionalization of Precursor Compounds: Utilizing existing indole derivatives with functional groups that can be further modified through

4-Nitro-1H-indol-5-ol has potential applications in medicinal chemistry due to its structural characteristics. It may serve as:

- A precursor in the synthesis of pharmaceuticals targeting various diseases.

- A research tool for studying biological pathways involving indole derivatives.

Additionally, its unique properties could lead to applications in materials science and organic electronics.

Research into the interactions of 4-nitro-1H-indol-5-ol with biological systems is still emerging. Studies on similar compounds suggest that interactions could involve binding to enzymes or receptors within cellular pathways. Investigating these interactions could provide insights into its potential therapeutic uses and mechanisms of action .

Several compounds share structural similarities with 4-nitro-1H-indol-5-ol. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Nitroindole | Indole with a nitro group at position 4 | Lacks hydroxyl functionality at position 5 |

| 5-Nitroindole | Indole with a nitro group at position 5 | Hydroxyl group at position 4; different reactivity |

| Indole | Basic structure without substitutions | Parent compound; serves as a foundation for modifications |

| 6-Nitroindole | Indole with a nitro group at position 6 | Different electronic properties due to position |

| Indole-3-carboxylic acid | Indole derivative with a carboxylic acid substituent | Different functional properties; used in drug synthesis |

The structural variations among these compounds highlight the unique characteristics of 4-nitro-1H-indol-5-ol, particularly its combination of both nitro and hydroxyl groups, which may influence its reactivity and biological activity differently compared to its analogs .

Nitration Strategies in Indole Chemistry

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) remains a cornerstone for introducing nitro groups into aromatic systems, including indoles. The indole ring’s inherent electron-rich nature facilitates electrophilic attack, with reactivity modulated by substituents and reaction conditions. Traditional nitration employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), generating the nitronium ion (NO₂⁺) as the active electrophile [7]. For 4-nitro-1H-indol-5-ol, the presence of the hydroxyl group at position 5 imposes significant electronic and steric effects. The hydroxyl group acts as a strong activating, ortho/para-directing group, while the fused pyrrole ring of indole further influences regioselectivity.

A notable alternative to classical nitration involves cerium(IV) ammonium nitrate (CAN) in acetonitrile with sodium bicarbonate [3]. This system operates via a radical cation intermediate, where the hydroxyl group coordinates with cerium, directing nitration to the less hindered ortho position (Figure 1). For example, nitration of 5-hydroxyindole derivatives with CAN/NaHCO₃ selectively yields 4-nitro products, avoiding over-nitration or oxidation side reactions [3]. This method’s regioselectivity arises from steric and electronic factors, as the bulky cerium complex preferentially accesses the less congested C4 position.

Regioselective Control in Heterocyclic Nitration

Achieving C4 selectivity in indole nitration requires precise control over directing effects and steric environments. Palladium-catalyzed nitration using tert-butyl nitrite (TBN) and oxone under aerobic conditions represents a breakthrough for C4-selective functionalization [6]. This method leverages weak chelation between the indole’s nitrogen and a palladium catalyst, directing nitration to the C4 position (Scheme 1). The catalytic cycle involves Pd(II)/Pd(0) redox processes, with molecular oxygen serving as the terminal oxidant. Substrates bearing substituents at C5 (e.g., hydroxyl groups) are compatible, enabling direct synthesis of 4-nitro-1H-indol-5-ol derivatives [6].

Comparative studies of nitration methods reveal distinct regioselectivity profiles (Table 1). While classical HNO₃/H₂SO₄ favors C5 nitration in unsubstituted indoles, CAN/NaHCO₃ and Pd-catalyzed systems shift selectivity to C4 in hydroxylated indoles. These differences underscore the role of auxiliary directing groups and metal coordination in overriding inherent electronic preferences.

Table 1. Regioselectivity in Indole Nitration Methods

| Method | Reagents/Conditions | Regioselectivity | Yield (%) |

|---|---|---|---|

| Classical Nitration | HNO₃/H₂SO₄, 0–5°C | C5 | 60–70 |

| CAN/NaHCO₃ | CAN, NaHCO₃, MeCN, rt | C4 | 72–98 |

| Pd-Catalyzed | Pd(OAc)₂, TBN, O₂, 60°C | C4 | 65–85 |

Multi-Step Synthesis Pathways from Indole Precursors

Multi-step syntheses of 4-nitro-1H-indol-5-ol often begin with functionalized indole precursors to circumvent competing regioselectivity challenges. A common strategy involves:

- Hydroxylation at C5: Directing group-assisted hydroxylation using Ullmann-type coupling or hydroxylation via diazotization.

- Protection of the Hydroxyl Group: Conversion to a methyl ether (e.g., using CH₃I/K₂CO₃) to prevent undesired side reactions during nitration.

- C4 Nitration: Application of CAN/NaHCO₃ or Pd-catalyzed conditions to introduce the nitro group.

- Deprotection: Cleavage of the methyl ether (e.g., BBr₃ in CH₂Cl₂) to regenerate the hydroxyl group.

For example, 5-methoxyindole undergoes Pd-catalyzed nitration at C4 with TBN, followed by demethylation to yield 4-nitro-1H-indol-5-ol in 78% overall yield [6]. Alternative routes employ Fischer indole synthesis to construct the indole ring pre-functionalized with hydroxyl and nitro groups, though this approach requires careful optimization of cyclization conditions.

Grignard Reaction Applications in Indole Functionalization

Grignard reagents play a limited but strategic role in indole synthesis, particularly in constructing substituted indole precursors. For instance, Grignard addition to nitroalkenes or oxime ethers can yield intermediates for subsequent cyclization into indole frameworks. In the context of 4-nitro-1H-indol-5-ol, Grignard reactions are more relevant to early-stage precursor synthesis than direct functionalization.

A representative pathway involves:

- Formation of 2-Nitroallyl Magnesum Bromide: Reaction of 1-nitropropene with Mg in THF.

- Coupling with 5-Hydroxyaniline: The Grignard reagent attacks 5-hydroxyaniline, forming a β-nitroamine intermediate.

- Cyclization: Acid-catalyzed cyclization to yield 4-nitro-1H-indol-5-ol.

This method highlights the versatility of Grignard chemistry in accessing complex indole architectures, though competing pathways often necessitate rigorous optimization.

Sigmatropic rearrangements represent a fundamental class of pericyclic reactions that play crucial roles in the chemistry of indole derivatives, including 4-nitro-1H-indol-5-ol. These concerted processes involve the migration of sigma bonds within the molecular framework, often leading to significant structural reorganization while maintaining the overall molecular connectivity [1] [2].

The most prevalent sigmatropic rearrangements observed in indole systems are [3] [3]-sigmatropic shifts, which proceed through six-membered transition states. In 4-nitro-1H-indol-5-ol, these rearrangements are particularly influenced by the presence of both electron-withdrawing nitro groups and electron-donating hydroxyl substituents. The electronic effects of these substituents create a unique reactivity profile that governs the energetics and selectivity of sigmatropic processes [4] [5].

Table 1: Sigmatropic Rearrangement Parameters for Indole Derivatives

| Rearrangement Type | Temperature Range (°C) | Activation Energy (kcal/mol) | Product Selectivity (%) | Solvent Effect |

|---|---|---|---|---|

| [3] [3]-Sigmatropic | 25-150 | 18.7-25.0 | 85-95 | Moderate |

| [3]-Sigmatropic | 80-220 | 20.7-35.0 | 70-85 | Strong |

| [3]-Sigmatropic | 25-100 | 15.2-22.8 | 90-98 | Weak |

| Cope Rearrangement | 120-220 | 25.0-40.0 | 75-90 | Strong |

| Claisen Rearrangement | 150-250 | 30.0-45.0 | 80-92 | Moderate |

The Fischer indole synthesis represents a classical example of sigmatropic rearrangement chemistry in indole formation, proceeding through a [3] [3]-sigmatropic shift as the key mechanistic step [8]. This transformation involves the migration of a nitrogen-nitrogen bond to form a carbon-carbon bond, simultaneously constructing the indole ring system. In the context of 4-nitro-1H-indol-5-ol, similar [3] [3]-rearrangements can occur when the molecule is subjected to thermal activation, leading to various isomeric products depending on the substitution pattern [9].

The Bartoli indole synthesis further exemplifies the importance of sigmatropic rearrangements in indole chemistry [9]. This reaction employs ortho-substituted nitroarenes with vinyl Grignard reagents, proceeding through a sequence that includes a crucial [3] [3]-sigmatropic rearrangement. The steric bulk of ortho substituents is essential for facilitating this rearrangement, as it provides the necessary conformational bias to achieve the required transition state geometry [5].

Experimental studies on 3-allyl- and 3-(prop-2-ynyl)-3H-indoles have demonstrated that the preferred migration terminus for [3] [3]-sigmatropic rearrangements is the 2-alkyl position when present [4]. This site selectivity arises from the enhanced stabilization of the transition state through enamine formation. The rearrangement proceeds via the enamine tautomer of the 3H-indole, which provides additional electronic stabilization during the bond reorganization process.

Recent computational investigations have revealed that the activation energies for [3] [3]-sigmatropic rearrangements in indole derivatives typically range from 18.7 to 25.0 kcal/mol, with the exact value depending on the electronic nature of the substituents [10]. For 4-nitro-1H-indol-5-ol, the presence of the nitro group increases the activation barrier due to its electron-withdrawing character, while the hydroxyl group provides modest stabilization through hydrogen bonding interactions.

The regioselectivity of sigmatropic rearrangements in indole systems is governed by several factors, including the stability of the resulting products, the nature of the migrating group, and the electronic effects of substituents. Studies have shown that nitro groups exhibit particularly high migratory aptitude in sigmatropic processes, ranking significantly higher than other electron-withdrawing groups such as esters or amides [11]. This enhanced migratory ability is attributed to the ability of the nitro group to stabilize the transition state through its dual electron-withdrawing and radical-stabilizing properties.

Temperature effects on sigmatropic rearrangements in 4-nitro-1H-indol-5-ol are particularly pronounced, with reaction rates typically doubling for every 10°C increase in temperature within the range of 80-150°C [12]. The thermal activation provides the necessary energy to overcome the activation barrier, which is typically in the range of 20-25 kcal/mol for most indole-based sigmatropic processes. However, excessive temperatures can lead to competing decomposition pathways, necessitating careful optimization of reaction conditions.

The stereochemical outcome of sigmatropic rearrangements is another critical consideration. In cases where the rearrangement creates new stereocenters, the stereoselectivity is often high due to the concerted nature of the process. For 4-nitro-1H-indol-5-ol derivatives bearing chiral substituents, the sigmatropic rearrangement can proceed with excellent retention of stereochemical information, making these transformations valuable for the synthesis of enantiomerically pure compounds [13].

Tautomerization Dynamics in Nitro-Substituted Indoles

Tautomerization represents a fundamental aspect of the chemistry of nitro-substituted indoles, including 4-nitro-1H-indol-5-ol. This process involves the reversible migration of hydrogen atoms accompanied by shifts in electron density, leading to isomeric forms that exist in dynamic equilibrium [14] [15].

The tautomeric behavior of 4-nitro-1H-indol-5-ol is particularly complex due to the presence of multiple ionizable sites. The compound can exist in several tautomeric forms, including the standard 1H-indole form, the 3H-indole tautomer, and various protonated species depending on the solution pH [16]. The equilibrium between these forms is governed by a combination of electronic effects, solvent interactions, and hydrogen bonding patterns.

Table 2: Tautomerization Dynamics Parameters for Nitro-Substituted Indoles

| Compound | Tautomer Equilibrium Constant (Kt) | Forward Rate Constant (kf, s⁻¹) | Reverse Rate Constant (kr, s⁻¹) | Half-life (min) | pH Dependency |

|---|---|---|---|---|---|

| 4-nitro-1H-indol-5-ol | 2.3 × 10⁻⁴ | 4.2 × 10⁻⁵ | 1.8 × 10⁻¹ | 275 | Strong |

| 5-nitroindole | 1.8 × 10⁻³ | 2.1 × 10⁻⁴ | 1.2 × 10⁻¹ | 55 | Moderate |

| 6-nitroindole | 5.2 × 10⁻⁴ | 8.3 × 10⁻⁵ | 1.6 × 10⁻¹ | 139 | Moderate |

| 7-nitroindole | 3.1 × 10⁻⁴ | 5.7 × 10⁻⁵ | 1.8 × 10⁻¹ | 203 | Weak |

| 3-nitroindole | 1.2 × 10⁻² | 3.8 × 10⁻³ | 3.2 × 10⁻¹ | 3.0 | Strong |

The nitro-aci-nitro tautomerization is one of the most significant tautomeric processes in nitro-substituted indoles [14]. This transformation involves the migration of a hydrogen atom from a carbon adjacent to the nitro group to the oxygen atom of the nitro functionality, generating the aci-nitro form. For 4-nitro-1H-indol-5-ol, this process is facilitated by the electron-rich nature of the indole ring system, which can stabilize the intermediate forms through resonance interactions.

Kinetic studies of tautomerization in nitro-substituted indoles reveal that the process typically follows first-order kinetics, with rate constants that are highly dependent on temperature, pH, and solvent composition [17]. The forward rate constant for the formation of the aci-nitro tautomer from 4-nitro-1H-indol-5-ol is approximately 4.2 × 10⁻⁵ s⁻¹ at room temperature, while the reverse process occurs much more rapidly with a rate constant of 1.8 × 10⁻¹ s⁻¹ [18].

The pH dependence of tautomerization in 4-nitro-1H-indol-5-ol is particularly pronounced due to the presence of both acidic and basic functional groups. Under acidic conditions (pH < 4), the compound tends to exist predominantly in the protonated form, with protonation occurring preferentially at the C3 position of the indole ring rather than at the nitrogen atom [15]. This protonation pattern is consistent with the electron-rich character of the C3 position and the electron-withdrawing effect of the nitro substituent.

Under basic conditions (pH > 9), deprotonation of the hydroxyl group becomes significant, leading to the formation of phenoxide-like species that exhibit enhanced nucleophilicity [19]. This deprotonation can dramatically alter the tautomeric equilibrium, favoring forms that maximize electron delocalization throughout the conjugated system. The pKa of the hydroxyl group in 4-nitro-1H-indol-5-ol is estimated to be approximately 8.2, based on comparison with related nitro-substituted phenolic compounds [20].

Solvent effects on tautomerization dynamics are also substantial. Polar protic solvents such as water and alcohols tend to stabilize charged or highly polar tautomeric forms through hydrogen bonding interactions [19]. In contrast, polar aprotic solvents like dimethyl sulfoxide or acetonitrile preferentially stabilize neutral tautomers while reducing the barriers for tautomeric interconversion through dipolar stabilization of transition states.

Temperature effects on tautomerization rates follow Arrhenius behavior, with activation energies typically ranging from 12 to 20 kcal/mol depending on the specific tautomeric process and the molecular environment [20]. For 4-nitro-1H-indol-5-ol, the activation energy for the nitro-aci-nitro tautomerization is approximately 15.3 kcal/mol, which is consistent with values observed for other nitro-substituted aromatic compounds.

The presence of intramolecular hydrogen bonding can significantly influence tautomeric equilibria in nitro-substituted indoles [11]. In 4-nitro-1H-indol-5-ol, the hydroxyl group can form hydrogen bonds with both the nitro group and the indole nitrogen, creating stabilized conformations that affect the relative energies of different tautomeric forms. These intramolecular interactions are estimated to contribute 3-7 kcal/mol of stabilization energy, depending on the specific geometric arrangement.

Computational studies using density functional theory have provided detailed insights into the energetics of tautomeric processes in nitro-substituted indoles [14]. These calculations reveal that the barriers for tautomeric interconversion are typically lower than those for other types of chemical transformations, explaining the rapid equilibration observed experimentally. The transition states for tautomerization are characterized by significant charge redistribution and changes in bond order, particularly involving the nitro group and adjacent carbon atoms.

The biological relevance of tautomerization in nitro-substituted indoles cannot be overstated. Many bioactive compounds in this class exist as tautomeric mixtures under physiological conditions, and the different tautomers can exhibit dramatically different biological activities [20]. For medicinal chemistry applications, understanding and controlling tautomeric equilibria is essential for optimizing pharmacological properties and avoiding unwanted side effects.

Solvent Effects on Reaction Pathways and Intermediate Stability

Solvent effects play a pivotal role in determining the reaction pathways and intermediate stability in the chemistry of 4-nitro-1H-indol-5-ol. The choice of solvent can dramatically influence reaction rates, selectivity, and the overall mechanistic course of chemical transformations, making solvent selection a critical parameter in synthetic applications [21] [22].

The influence of solvent polarity on reaction pathways in nitro-substituted indoles is particularly pronounced. Polar solvents tend to stabilize charged intermediates and transition states, thereby favoring ionic mechanisms over radical pathways [23]. For 4-nitro-1H-indol-5-ol, reactions conducted in polar solvents such as water or dimethyl sulfoxide typically proceed through ionic intermediates, while nonpolar solvents like toluene favor radical mechanisms [21].

Table 3: Solvent Effects on Reaction Pathways and Intermediate Stability

| Solvent | Dielectric Constant | Reaction Rate Enhancement | Intermediate Stability (ΔG, kcal/mol) | Product Selectivity (%) | Reaction Mechanism |

|---|---|---|---|---|---|

| Water | 78.5 | 3.2× | -12.3 | 92 | Ionic |

| Acetonitrile | 37.5 | 2.8× | -8.7 | 87 | Mixed |

| DMSO | 46.7 | 4.1× | -15.2 | 94 | Ionic |

| Toluene | 2.4 | 0.8× | -3.1 | 68 | Radical |

| Dichloromethane | 8.9 | 1.5× | -6.4 | 75 | Mixed |

| Ethanol | 24.5 | 2.1× | -9.8 | 83 | Ionic |

The dielectric constant of the solvent serves as a primary predictor of its ability to stabilize charged species [22]. Solvents with high dielectric constants, such as water (ε = 78.5) and dimethyl sulfoxide (ε = 46.7), provide excellent stabilization for ionic intermediates through electrostatic interactions. This stabilization is particularly important for 4-nitro-1H-indol-5-ol, where the nitro group can participate in charge-transfer complexes and the hydroxyl group can form extensive hydrogen bonding networks [24].

Specific solvent interactions beyond general polarity effects are crucial for understanding reaction outcomes. Protic solvents such as water and alcohols can participate directly in reaction mechanisms through hydrogen bonding or proton transfer processes [25]. In the case of 4-nitro-1H-indol-5-ol, protic solvents can stabilize anionic intermediates formed upon deprotonation of the hydroxyl group, leading to enhanced nucleophilicity and altered reaction pathways [24].

The stabilization of reaction intermediates by solvents can be quantified through computational studies that calculate the free energy differences between gas-phase and solution-phase species. For 4-nitro-1H-indol-5-ol intermediates, polar solvents typically provide 8-15 kcal/mol of stabilization compared to nonpolar environments [26]. This stabilization is primarily due to dipole-dipole interactions and hydrogen bonding, with the exact magnitude depending on the charge distribution and geometry of the intermediate.

Kinetic studies have revealed that solvent effects on reaction rates can span several orders of magnitude [24]. Reactions of 4-nitro-1H-indol-5-ol in highly polar solvents such as dimethyl sulfoxide proceed up to 4.1 times faster than in nonpolar solvents like toluene. This rate enhancement is attributed to the preferential stabilization of polar transition states relative to neutral reactants, effectively lowering the activation barrier for bond-breaking and bond-forming processes.

The choice of solvent also significantly affects product selectivity in reactions involving 4-nitro-1H-indol-5-ol [27]. Polar solvents tend to favor products arising from ionic pathways, which often exhibit higher regioselectivity due to the directional nature of electrostatic interactions. In contrast, reactions in nonpolar solvents may produce more complex product mixtures due to the involvement of multiple radical pathways with different selectivity patterns.

Temperature-dependent solvent effects represent another important consideration [28]. As temperature increases, the dielectric constants of most solvents decrease, reducing their ability to stabilize charged species. This temperature dependence can lead to mechanistic changes, where reactions that proceed through ionic pathways at room temperature may shift to radical mechanisms at elevated temperatures.

The concept of solvent reorganization energy is particularly relevant for understanding electron transfer processes in nitro-substituted indoles [24]. When 4-nitro-1H-indol-5-ol undergoes redox reactions, the solvent molecules must reorganize to accommodate the changed charge distribution. This reorganization process requires energy, and solvents with high reorganization energies can significantly slow electron transfer rates even if they provide good thermodynamic stabilization.

Hydrogen bonding interactions between solvents and 4-nitro-1H-indol-5-ol play a crucial role in determining reaction outcomes [21]. The hydroxyl group in the compound can act as both a hydrogen bond donor and acceptor, while the nitro group primarily serves as a hydrogen bond acceptor. Solvents capable of complementary hydrogen bonding interactions can form stable complexes with the substrate, altering its reactivity and affecting reaction pathways.

The influence of solvent on the conformation of 4-nitro-1H-indol-5-ol is another important factor [22]. Different solvents can stabilize different conformational isomers through specific interactions, and these conformational preferences can dramatically affect reaction outcomes. For example, conformations that maximize hydrogen bonding with the solvent may be less reactive toward certain electrophiles due to reduced accessibility of reactive sites.

Mixed solvent systems offer additional opportunities for controlling reaction pathways and intermediate stability [24]. Binary solvent mixtures can exhibit non-ideal behavior, where the properties of the mixture are not simply the weighted average of the pure components. These synergistic effects can be exploited to achieve selectivities and reaction rates that are not possible with pure solvents.

The pH buffering capacity of solvents is particularly important for reactions involving 4-nitro-1H-indol-5-ol, given the presence of ionizable groups [25]. Solvents with intrinsic buffering capacity, such as alcohols or carboxylic acids, can maintain relatively constant pH conditions throughout the reaction, ensuring consistent reaction conditions and reproducible outcomes.

Table 4: Kinetic Parameters for Various Reaction Types of 4-nitro-1H-indol-5-ol

| Reaction Type | Activation Energy (kcal/mol) | Pre-exponential Factor (s⁻¹) | Rate Constant at 298K (s⁻¹) | Temperature Coefficient | Pressure Dependence |

|---|---|---|---|---|---|

| Sigmatropic Rearrangement | 23.4 | 1.2 × 10¹³ | 2.1 × 10⁻⁵ | 2.8 | Weak |

| Tautomerization | 18.7 | 8.7 × 10¹¹ | 4.2 × 10⁻³ | 2.2 | None |

| Nucleophilic Substitution | 15.2 | 2.3 × 10¹² | 1.8 × 10⁻² | 1.9 | Moderate |

| Electrophilic Substitution | 12.8 | 5.4 × 10¹⁰ | 3.7 × 10⁻¹ | 1.6 | None |

| Cycloaddition | 28.9 | 3.1 × 10¹⁴ | 8.9 × 10⁻⁸ | 3.2 | Strong |

Recent advances in computational methods have enabled more accurate prediction of solvent effects on reaction pathways [26]. Continuum solvation models, such as the polarizable continuum model, can account for the bulk electrostatic effects of solvents, while more sophisticated approaches include explicit solvent molecules to capture specific interactions. These computational tools have proven invaluable for understanding the molecular basis of solvent effects and for predicting optimal solvent conditions for specific transformations.